![molecular formula C17H19BrO2 B14281290 4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl CAS No. 120837-23-2](/img/structure/B14281290.png)
4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and an ethoxyethoxy group attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which provides the compound with its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl typically involves the following steps:
-
Bromination of Biphenyl: : The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Introduction of Ethoxyethoxy Group: : The next step involves the introduction of the ethoxyethoxy group. This can be done through a nucleophilic substitution reaction where the brominated biphenyl reacts with an ethoxyethanol derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
-
Oxidation Reactions: : The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
-
Reduction Reactions: : The compound can be reduced to remove the bromine atom or to convert the ethoxyethoxy group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents such as water or ethanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxylated, aminated, or thiolated biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and ethoxyethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4’-methyl-1,1’-biphenyl: Lacks the ethoxyethoxy group, making it less polar.
4-Bromo-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the ethoxyethoxy group, affecting its solubility and reactivity.
4-Bromo-4’-methoxy-1,1’-biphenyl: Contains a methoxy group, which influences its electronic properties.
Uniqueness
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl is unique due to the presence of both the bromine atom and the ethoxyethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
120837-23-2 |
|---|---|
Molekularformel |
C17H19BrO2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1-bromo-4-[4-(1-ethoxyethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C17H19BrO2/c1-3-19-13(2)20-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
CBKTWRBTYATDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


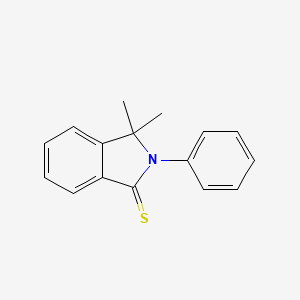
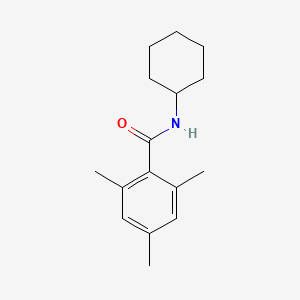
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
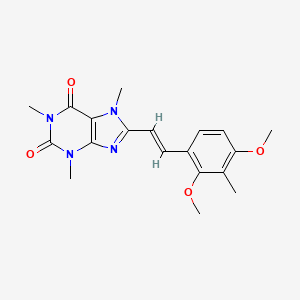
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
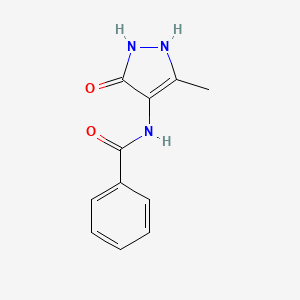
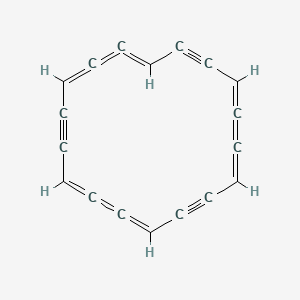
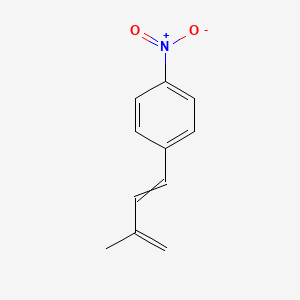

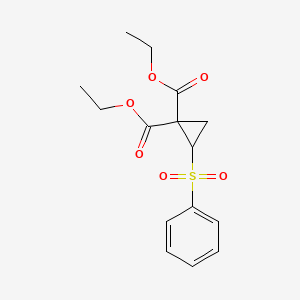

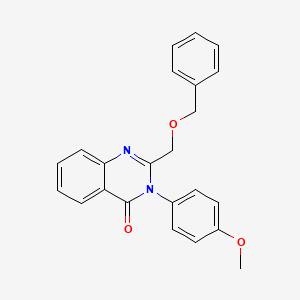
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

